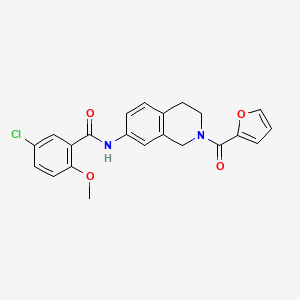

![molecular formula C27H25NO4 B2671744 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide CAS No. 923139-59-7](/img/structure/B2671744.png)

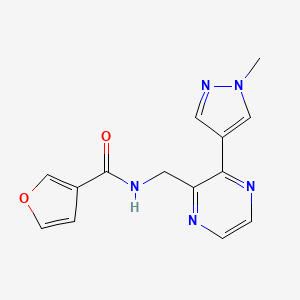

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide is a chemical compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

G Protein-Coupled Receptor GPR35 Agonists

The compound has been investigated for its potential as a GPR35 agonist. In the study by Thimm et al. (2013), 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a closely related compound, was identified as a potent and selective agonist for GPR35. This highlights the relevance of such molecules in studying orphan G protein-coupled receptors, which could have significant implications in pharmacological research and therapeutic development (Thimm, Funke, Meyer, & Müller, 2013).

Organic Synthesis Applications

Reitz and Massey (1990) demonstrated the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, leading to efficient syntheses of complex organic molecules. This study underscores the chemical's utility in organic synthesis, providing a methodological advancement for constructing molecular structures with high precision and efficiency (Reitz & Massey, 1990).

Antidiabetic Potential through PPARα/γ Dual Activation

Jung et al. (2017) investigated the antidiabetic effects of a similar molecule, highlighting its potential through PPARα/γ dual activation. This study provides insight into how such compounds can be used to modulate lipid and glucose metabolism, offering a promising approach for the treatment of type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, demonstrating significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

Biosensing Applications

Karimi-Maleh et al. (2014) developed a high sensitive biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam, demonstrating the chemical's utility in enhancing biosensor performance and sensitivity (Karimi-Maleh et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c1-27(2,3)18-11-9-17(10-12-18)24-16-22(29)20-14-13-19(15-25(20)32-24)28-26(30)21-7-5-6-8-23(21)31-4/h5-16H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIKIZCVLPLFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)

![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)

![N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2671672.png)

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)

![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)